molecular formula C21H15ClN6 B3931001 3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3931001
M. Wt: 386.8 g/mol
InChI Key: UYGDAYMXZHUYKO-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a chlorophenyl group, a methyl-phenylpyrazolyl group, and a triazolopyridazine core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 3-methyl-5-phenylpyrazole through the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions.

    Formation of the Triazolopyridazine Core: The pyrazole derivative is then reacted with 4-chlorobenzonitrile in the presence of a base such as potassium carbonate to form the triazolopyridazine core.

    Final Coupling Reaction: The final step involves the coupling of the triazolopyridazine core with the chlorophenyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyrimidine
  • 3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]triazine

Uniqueness

3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a chlorophenyl group, a methyl-phenylpyrazolyl group, and a triazolopyridazine core makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6/c1-14-13-18(15-5-3-2-4-6-15)27(25-14)20-12-11-19-23-24-21(28(19)26-20)16-7-9-17(22)10-8-16/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGDAYMXZHUYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=CC=CC=C2)C3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
Reactant of Route 3
3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
3-(4-Chlorophenyl)-6-(3-methyl-5-phenylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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